molecular formula C13H20ClNO B13839459 (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride

(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride

Cat. No.: B13839459
M. Wt: 241.76 g/mol
InChI Key: RHHZAZRBJHYYSE-YDALLXLXSA-N
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Description

(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is a chemical compound with a piperidine ring substituted with a (4-methoxyphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride typically involves the reaction of (4-methoxyphenyl)methyl chloride with (3S)-piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride.

    Reduction: Formation of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride
  • (3S)-3-[(4-Methoxyphenyl)ethyl]-piperidine Hydrochloride
  • (3S)-3-[(4-Methoxyphenyl)methyl]-pyrrolidine Hydrochloride

Uniqueness

(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(3S)-3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H/t12-;/m0./s1

InChI Key

RHHZAZRBJHYYSE-YDALLXLXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2CCCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCNC2.Cl

Origin of Product

United States

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